molecular formula C14H12N2OS B12000830 3-[(Phenylamino)methyl]-1,3-benzothiazol-2(3h)-one CAS No. 22258-65-7

3-[(Phenylamino)methyl]-1,3-benzothiazol-2(3h)-one

Cat. No.: B12000830
CAS No.: 22258-65-7
M. Wt: 256.32 g/mol
InChI Key: CUPKRXVVSOYRGV-UHFFFAOYSA-N
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Description

3-[(Phenylamino)methyl]-1,3-benzothiazol-2(3H)-one is a compound belonging to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. This particular compound is characterized by the presence of a phenylamino group attached to the benzothiazole ring, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Phenylamino)methyl]-1,3-benzothiazol-2(3H)-one typically involves the reaction of 2-aminobenzothiazole with benzaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

3-[(Phenylamino)methyl]-1,3-benzothiazol-2(3H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[(Phenylamino)methyl]-1,3-benzothiazol-2(3H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(Phenylamino)methyl]-1,3-benzothiazol-2(3H)-one involves its interaction with specific molecular targets. For example, in the context of Alzheimer’s disease, the compound acts as an inhibitor of acetylcholinesterase and monoamine oxidase B enzymes. This inhibition prevents the breakdown of neurotransmitters, thereby enhancing cognitive function . The compound may also interact with other molecular pathways, depending on its specific application.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(2-Ethyl-6-methyl-phenylamino)methyl]-1,3-benzothiazol-2(3H)-one
  • 3-[(2,6-Dimethyl-phenylamino)methyl]-1,3-benzothiazol-2(3H)-one
  • 3-[(Benzylamino)methyl]-1,3-benzothiazol-2(3H)-one

Uniqueness

3-[(Phenylamino)methyl]-1,3-benzothiazol-2(3H)-one is unique due to its specific phenylamino group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

22258-65-7

Molecular Formula

C14H12N2OS

Molecular Weight

256.32 g/mol

IUPAC Name

3-(anilinomethyl)-1,3-benzothiazol-2-one

InChI

InChI=1S/C14H12N2OS/c17-14-16(10-15-11-6-2-1-3-7-11)12-8-4-5-9-13(12)18-14/h1-9,15H,10H2

InChI Key

CUPKRXVVSOYRGV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NCN2C3=CC=CC=C3SC2=O

Origin of Product

United States

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